Calcium (tetrapropenyl)succinate

Description

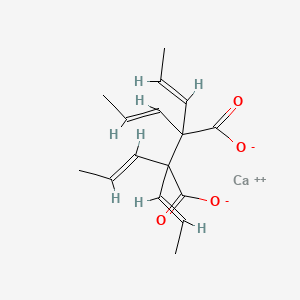

Calcium (tetrapropenyl)succinate (CAS: 67627-68-3; EC: 266-774-9) is a calcium salt derived from succinic acid modified with a tetrapropenyl (C₁₂H₂₃) alkyl chain.

Properties

CAS No. |

94086-59-6 |

|---|---|

Molecular Formula |

C16H20CaO4 |

Molecular Weight |

316.40 g/mol |

IUPAC Name |

calcium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |

InChI |

InChI=1S/C16H22O4.Ca/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+; |

InChI Key |

MREFIUWWWJGVMD-HPDMOCHCSA-L |

Isomeric SMILES |

C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Ca+2] |

Canonical SMILES |

CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium (tetrapropenyl)succinate typically involves the reaction of tetrapropenyl succinic acid with a calcium salt, such as calcium chloride, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through precipitation and filtration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. The final product is often purified using techniques such as recrystallization or ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions: Calcium (tetrapropenyl)succinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

Reduction: Reduction reactions can yield simpler calcium salts or free succinic acid.

Substitution: The tetrapropenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium oxide, while reduction can produce succinic acid .

Scientific Research Applications

Calcium (tetrapropenyl)succinate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly in calcium signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in bone health and calcium supplementation.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of calcium (tetrapropenyl)succinate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmission, and cell division. The tetrapropenyl groups may also influence the compound’s binding affinity and specificity for different molecular targets .

Comparison with Similar Compounds

Calcium Succinate

- Structure : Dicalcium salt of succinic acid (C₄H₄CaO₄·H₂O).

- Applications : Used in dietary supplements for calcium fortification, leveraging high bioavailability (∼40%) compared to carbonate or citrate forms .

- Production : Synthesized via neutralization of succinic acid with calcium hydroxide, yielding gypsum as a byproduct .

- Key Data : Molecular weight 174.17 g/mol; EINECS 205-445-6 .

DL-alpha-Tocopherol Calcium Succinate

- Structure : Calcium salt of tocopherol (vitamin E) esterified with succinic acid.

- Applications : Antioxidant in pharmaceuticals and cosmetics; enhances stability and bioavailability of vitamin E. Market valued at USD 0.15 billion (2022), projected to grow at 6.5% CAGR through 2030 .

- Research : Demonstrated efficacy in reducing oxidative stress in topical formulations and oral supplements .

Calcium Propionate

- Structure : Calcium salt of propionic acid (C₆H₁₀CaO₄).

- Applications : Food preservative (INS 282) in baked goods; inhibits mold and bacterial growth.

Calcium Citrate Tetrahydrate

Calcium Acetate

- Structure : (CH₃CO₂)₂Ca.

- Applications : Phosphate binder in renal therapy; pharmaceutical reference standard (USP).

- Grades : Available in ACS reagent (≥99% purity) and USP-compliant formulations .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.